3',5'-Cyclic adenosine monophosphate sodium hydrate, commonly known as 3',5'-cAMP Na Hydrate, is a crucial second messenger in cellular signaling processes. It plays a significant role in various physiological functions, including the regulation of metabolism, gene transcription, and cell proliferation. This compound is derived from adenosine triphosphate and is involved in the activation of protein kinase A, which subsequently phosphorylates serine and threonine residues on target proteins.
3',5'-cAMP is naturally synthesized in cells through the action of adenylate cyclase, which converts adenosine triphosphate to 3',5'-cAMP in response to various extracellular signals. The sodium salt form, 3',5'-cAMP Na Hydrate, is typically produced for laboratory and pharmaceutical applications due to its enhanced solubility and stability compared to its free acid form.
3',5'-cAMP Na Hydrate is classified as a cyclic nucleotide and falls under the category of signaling molecules. It is also categorized as a purine nucleotide due to its structure, which includes a purine base (adenine) attached to a ribose sugar and a phosphate group.
The synthesis of 3',5'-cAMP can be achieved through several methods:
Chemical synthesis often involves controlling pH levels and reaction temperatures to optimize yield. For instance, maintaining a pH below 7 during the reaction prevents interference with imine formation, which is a critical intermediate in some synthetic pathways . The reduction steps may utilize metal hydrides or nascent hydrogen generated through reactions involving metals like zinc .
The molecular formula for 3',5'-cAMP Na Hydrate is C10H12N5NaO6P. Its structure features:
The compound's molecular weight is approximately 329.2 g/mol for the base compound, with additional weight from hydration and sodium inclusion.
3',5'-cAMP participates in various biochemical reactions:
The hydrolysis reaction typically occurs in the presence of specific enzymes that cleave the cyclic phosphate bond, while phosphorylation involves ATP-dependent mechanisms where protein kinase A catalyzes the transfer of phosphate groups.
The mechanism of action for 3',5'-cAMP primarily involves:
Studies have shown that fluctuations in intracellular levels of 3',5'-cAMP correlate with physiological changes such as hormone signaling pathways .
Relevant data shows that 3',5'-cAMP remains stable at room temperature but should be stored properly to prevent degradation.
3',5'-cAMP Na Hydrate (cyclic adenosine monophosphate sodium salt monohydrate) serves as a stable, water-soluble analog of endogenous cAMP, enabling precise interrogation of PKA activation mechanisms. Upon binding to the regulatory subunits (R) of PKA, this compound induces a conformational change that releases the catalytic subunits (C) (Figure 1). The dissociation equilibrium follows a cooperative model where two cAMP molecules bind each R subunit (R₂C₂ + 4cAMP ⇌ R₂·cAMP₄ + 2C) [1] [10]. Structural analyses reveal that 3',5'-cAMP Na Hydrate exhibits higher affinity for PKA type II isoforms (Kd ≈ 0.1 μM) compared to type I (Kd ≈ 1 μM), attributed to differential allosteric coupling within the R-subunits [1].
Table 1: Isoform-Specific Effects of 3',5'-cAMP Na Hydrate on PKA
| PKA Isoform | Subcellular Anchoring | Primary Activators | Functional Consequences of Activation |
|---|---|---|---|
| Type I (RIα/β) | Cytosolic | Soluble cAMP | Metabolic enzyme phosphorylation (e.g., glycogen phosphorylase) |
| Type II (RIIα/β) | Nuclear membrane, organelles | Compartmentalized cAMP | CREB phosphorylation, gene transcription |
| Type II Mitochondrial | Mitochondrial matrix | Mitochondrial cAMP (sAC-derived) | Regulation of oxidative phosphorylation, apoptosis inhibition |
Mitochondrially targeted PKA isoforms are activated by 3',5'-cAMP Na Hydrate via stimulation of soluble adenylate cyclase (sAC), which generates cAMP in response to bicarbonate (HCO₃⁻) and Ca²⁺. This activation triggers phosphorylation of mitochondrial proteins, including complex I subunits and apoptosis regulators like BAD, enhancing oxidative phosphorylation and ATP synthesis by 30-50% while suppressing permeability transition pore opening [7].
Beyond PKA activation, 3',5'-cAMP Na Hydrate directly influences nuclear transcription through both canonical and non-canonical pathways. In the canonical pathway, liberated PKA catalytic subunits translocate to the nucleus and phosphorylate Ser133 on cAMP Response Element-Binding protein (CREB). Phosphorylated CREB recruits the coactivators CREB-binding protein (CBP)/p300, initiating transcription of >100 target genes including FOS, NR4A1, and BDNF [1] [5]. Chromatin immunoprecipitation studies demonstrate that 3',5'-cAMP Na Hydrate (100 μM, 30 min) increases CREB occupancy at the FOS promoter by 8-fold [5].
Non-canonical transcriptional regulation occurs through Epac (Exchange Protein directly Activated by cAMP)-dependent mechanisms. 3',5'-cAMP Na Hydrate activates Epac1/2 isoforms, which function as guanine nucleotide exchange factors (GEFs) for Rap GTPases. Activated Rap1 induces ERK phosphorylation and stimulates ternary complex factors (e.g., Elk-1), leading to serum response element (SRE)-driven transcription. Simultaneously, Epac-Rap signaling antagonizes SMAD3/4-dependent transcription by disrupting SMAD-p300 complexes, thereby inhibiting TGF-β-induced fibrotic gene expression [2] [8].
Table 2: Transcriptional Co-regulators Modulated by 3',5'-cAMP Na Hydrate
| Transcription Factor | Co-regulator | Functional Outcome | Biological Process |
|---|---|---|---|
| CREB | CBP/p300 | Enhanced histone acetylation, RNA Pol II recruitment | Neuronal plasticity, gluconeogenesis |
| SMAD3/4 | p300 | Disrupted complex formation | Inhibition of EMT, fibrosis |
| Elk-1 | SRF | Ternary complex formation | Cell proliferation, differentiation |
The biological effects of 3',5'-cAMP Na Hydrate are spatially constrained by:
cAMP gradients generated by anchored adenylyl cyclase isoforms (e.g., AC5 in caveolae) create signaling microdomains. 3',5'-cAMP Na Hydrate equilibrates these gradients due to its hydrophilicity, yet still exhibits compartmentalized effects through differential PKA anchoring. AKAP79/150 scaffolds localize PKA-IIα to postsynaptic densities, while AKAP121 tethers PKA-IIβ to mitochondria. This spatial organization enables selective phosphorylation of nearby substrates despite global cAMP elevation [5] [10].
Cardiac mitochondria express a truncated soluble adenylate cyclase (sACt) that synthesizes cAMP independently of transmembrane ACs. 3',5'-cAMP Na Hydrate potentiates sACt activity in response to HCO₃⁻/Ca²⁺ (EC₅₀ = 25 μM), generating a local cAMP pool that activates intramitochondrial PKA and Epac1. This pathway enhances oxygen consumption by 40%, elevates ATP production by 35%, and promotes mitochondrial Ca²⁺ uptake via Epac1-dependent activation of the mitochondrial calcium uniporter (MCU). Consequently, it delays Ca²⁺-induced permeability transition (MPT) by 3-fold, providing cardioprotection in heart failure models [7].
3',5'-cAMP Na Hydrate regulates cytosolic Ca²⁺ oscillations through PKA-dependent phosphorylation of L-type Ca2+ channels (increasing open probability 2-fold) and ryanodine receptors (enhancing sarcoplasmic reticulum Ca²⁺ release). Simultaneously, it phosphorylates phospholamban at Ser16, accelerating SERCA2a-mediated Ca²⁺ reuptake and promoting cardiac relaxation [10]. In mitochondria, cAMP-Epac1 signaling primes MCU for Ca²⁺ uptake, establishing a negative feedback loop where matrix Ca²⁺ stimulates sACt to replenish cAMP pools [7].
The compound exerts isoform-specific MAPK effects:
Table 3: 3',5'-cAMP Na Hydrate-Mediated Signaling Cross-Talk
| Pathway | Molecular Target | Modification | Functional Consequence |
|---|---|---|---|
| Calcium | L-type Ca²⁺ channel | PKA phosphorylation (Ser1928) | Increased Ca²⁺ influx, enhanced contraction |
| Calcium | Phospholamban | PKA phosphorylation (Ser16) | Accelerated SR Ca²⁺ reuptake, improved relaxation |
| MAPK | Rap1 | Epac-mediated GTP exchange | Raf-1 inhibition, ERK suppression |
| MAPK | ASK1 | PKA phosphorylation (Ser83) | p38/JNK activation, pro-hypertrophic signaling |
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